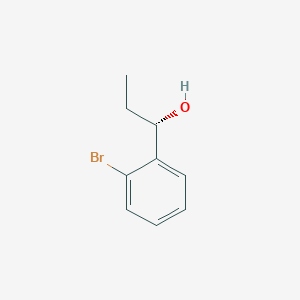
(S)-1-(2-bromophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-bromophenyl)propan-1-ol, also known as S-BPO, is a chiral alcohol that has gained significant attention in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and biologically active compounds.
作用機序
The mechanism of action of (S)-1-(2-bromophenyl)propan-1-ol is not yet fully understood, but it is believed to be involved in various biological processes, including enzymatic reactions and protein-protein interactions. (S)-1-(2-bromophenyl)propan-1-ol has been shown to interact with enzymes such as cytochrome P450 and acetylcholinesterase, as well as proteins such as tubulin and actin.
Biochemical and Physiological Effects:
(S)-1-(2-bromophenyl)propan-1-ol has been shown to exhibit various biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. (S)-1-(2-bromophenyl)propan-1-ol has also been shown to affect the central nervous system, with studies indicating that it may have potential as a treatment for Alzheimer's and Parkinson's diseases.
実験室実験の利点と制限
One of the main advantages of using (S)-1-(2-bromophenyl)propan-1-ol in lab experiments is its high enantiomeric purity, which allows for precise control over the stereochemistry of the final product. Additionally, (S)-1-(2-bromophenyl)propan-1-ol is relatively easy to synthesize and is readily available. However, one of the limitations of using (S)-1-(2-bromophenyl)propan-1-ol is its relatively high cost compared to other chiral building blocks.
将来の方向性
There are numerous future directions for research on (S)-1-(2-bromophenyl)propan-1-ol, including its potential applications in the synthesis of new drugs and biologically active compounds. Additionally, further studies are needed to fully understand the mechanism of action of (S)-1-(2-bromophenyl)propan-1-ol and its potential as a therapeutic agent for various diseases. Finally, research on the development of more efficient and cost-effective methods for the synthesis of (S)-1-(2-bromophenyl)propan-1-ol is also needed.
合成法
The synthesis of (S)-1-(2-bromophenyl)propan-1-ol can be achieved through various methods, including asymmetric synthesis, resolution of racemic mixtures, and chiral pool synthesis. One of the most commonly used methods is asymmetric synthesis, which involves the use of chiral catalysts to selectively produce the desired enantiomer. For example, the enantioselective reduction of 2-bromoacetophenone with borane in the presence of a chiral ligand can yield (S)-1-(2-bromophenyl)propan-1-ol with high enantiomeric excess.
科学的研究の応用
(S)-1-(2-bromophenyl)propan-1-ol has been extensively studied for its potential applications in the synthesis of various biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. For example, (S)-1-(2-bromophenyl)propan-1-ol has been used as a key intermediate in the synthesis of the antitumor agent (-)-discodermolide and the antifungal agent (+)-dihydroclavulone. Additionally, (S)-1-(2-bromophenyl)propan-1-ol has been used as a chiral building block in the synthesis of chiral ligands, catalysts, and drugs.
特性
CAS番号 |
170379-92-7 |
|---|---|
製品名 |
(S)-1-(2-bromophenyl)propan-1-ol |
分子式 |
C9H11BrO |
分子量 |
215.09 g/mol |
IUPAC名 |
(1S)-1-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |
InChIキー |
SMYHFDLFOKKDOO-VIFPVBQESA-N |
異性体SMILES |
CC[C@@H](C1=CC=CC=C1Br)O |
SMILES |
CCC(C1=CC=CC=C1Br)O |
正規SMILES |
CCC(C1=CC=CC=C1Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



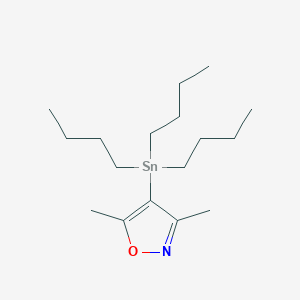


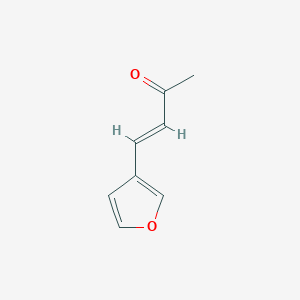
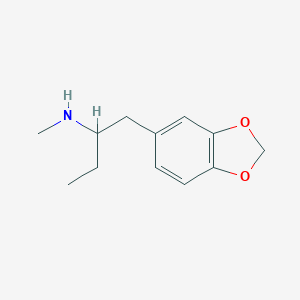
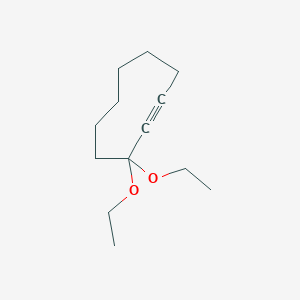

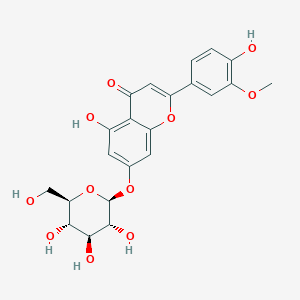




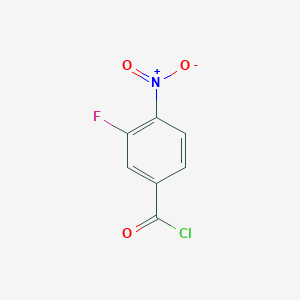
![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)